molecular formula C7H8N2O B1583825 2-Pyridineacetamide CAS No. 5451-39-8

2-Pyridineacetamide

Cat. No. B1583825
CAS RN: 5451-39-8
M. Wt: 136.15 g/mol
InChI Key: UXVCEKRAZBZVSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Pyridineacetamide consists of a pyridine ring attached to an acetamide group. The linear formula of 2-Pyridineacetamide is C7H8N2O .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A novel synthesis of 2-pyridineacetamides was developed from pyran-2-one N-functionalized amidines, showcasing a new pathway for creating 2-pyridineacetamide derivatives (Beccalli, Contini, & Trimarco, 2002).

  • Characterization in Hydrogen-Bonded Assemblies : Ligand-exchange reactions involving W6S8 clusters and pyridine-based ligands, including 4-pyridineacetamide, have been explored. This led to the formation of hydrogen-bonded networks, indicating the structural versatility of 4-pyridineacetamide in complex chemical assemblies (Oertel, Sweeder, Patel, Downie, & Disalvo, 2005).

Medical and Pharmacological Research

  • Antiepileptic Activity : 4-Substituted pyrrolidone butanamides, structurally related to 2-pyridineacetamides, have shown significant antiepileptic activity. This highlights the potential of 2-pyridineacetamide derivatives in developing new antiepileptic drugs (Kenda et al., 2004).

  • Use in PET Imaging : A novel 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series, including CLINME, has been developed for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors, demonstrating the use of 2-pyridineacetamide derivatives in advanced medical imaging (Thominiaux et al., 2007).

Environmental and Biotechnological Applications

  • Biodegradation by Ochrobactrum sp. : Strains of Ochrobactrum anthropi and Ochrobactrum intermedium were found to biodegrade piracetam, a cognitive enhancer and a derivative of 2-oxo-1-pyrrolidine acetamide. This suggests the potential environmental impact of 2-pyridineacetamide derivatives and their biodegradation pathways (Woźniak-Karczewska et al., 2017).

Miscellaneous Applications

  • High-Pressure Polymorphism : High-pressure recrystallization studies of piracetam (2-oxo-pyrrolidineacetamide) have led to the discovery of new high-pressure polymorphs, demonstrating the chemical versatility and potential for novel material properties of 2-pyridineacetamide derivatives (Fabbiani et al., 2005).

Safety And Hazards

The safety data sheet for 2-Pyridineacetamide was not available at the time of my last update . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all relevant safety protocols.

properties

IUPAC Name

2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCEKRAZBZVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202921
Record name 2-Pyridineacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineacetamide

CAS RN

5451-39-8
Record name 2-Pyridineacetamide
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Record name 2-Pyridineacetamide
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Record name 2-Pyridineacetamide
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Record name 2-PYRIDINEACETAMIDE
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Record name 2-Pyridineacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
A Contini, P Trimarco - 2003 - air.unimi.it
… a sealed tube with the above-mentioned amidines and, by nucleophilic attack on pyran-2-one nucleus and thermal rearrangement, afforded exclusively the desired 2-pyridineacetamide …
Number of citations: 0 air.unimi.it
TS GARDNER, E Wenis, J LEE - The Journal of Organic …, 1954 - ACS Publications
… Thepreviously known, but not hitherto tested, amides: 2-pyridineacetamide, 3-pyridineacet-amide, 4-pyridineacetamide, 5-methyl-3-isoxazolecarboxamide, and 4-…
Number of citations: 127 pubs.acs.org
A Contini - 2003 - air.unimi.it
… Just in 5 hours at 170C the major isomer was shown to be the 2-pyridineacetamide 6 (88%) beside the 4,6-dimethylpyridine 5 in 12% yield. The ratio of 5 and 6 in the mixture was …
Number of citations: 1 air.unimi.it
EM Beccalli, A Contini, P Trimarco - Tetrahedron, 2002 - Elsevier
… amines reacted in a sealed tube with amidines 4 and, by nucleophilic attack on pyran-2-one nucleus and thermal rearrangement, afforded exclusively the 2-pyridineacetamide …
Number of citations: 11 www.sciencedirect.com
K SATO, H YAMANAKA - jlc.jst.go.jp
In order to investigate the structureeactivity relationship of betahistine derivatives, a general synthesis of methylated 2-(2-methylaminoethyl) pyridines was developed based on the …
Number of citations: 0 jlc.jst.go.jp
A Karim, EN Schubert, TS Burns, M Palmer… - Angiology, 1983 - journals.sagepub.com
Disopyramide phosphate (a-[2-(diis opropylamino) ethyl]-a-phenyl-2-pyridineacetamide phosphate; Norpaceg) is a Type 1 antiarrhythmic drug used for suppression and prevention of …
Number of citations: 15 journals.sagepub.com
R Dohmori - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… These results and the elemental analysis indicated that B is 2—pyridineacetamide 1~oxide (… of one mole of ammonia from at~acetyl~2~pyridineacetamide l—oxide (If). This compound …
Number of citations: 13 www.jstage.jst.go.jp
PR Chen, CG Lucas, LD Spate… - Molecular Reproduction …, 2021 - Wiley Online Library
… N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide (CB-839) allosterically inhibits GLS and has demonstrated higher …
Number of citations: 5 onlinelibrary.wiley.com
T Sakamoto, H Nagata, Y Kondo, K Sato… - Chemical and …, 1984 - jstage.jst.go.jp
In order to investigate the structure-activity relationship of betahistine derivatives, a general synthesis of methylated 2-(2-methylaminoethyl) pyridines was developed based on the …
Number of citations: 16 www.jstage.jst.go.jp
JJ Lima - Clinical chemistry, 1979 - academic.oup.com
We describe a rapid, sensitive, and specific "high performance" liquid chromatographic analysis for disopyramide and its mono-N-dealkylated metabolite in serum, urine, and saliva. We …
Number of citations: 26 academic.oup.com

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